molecular formula C19H20N4O2 B7758082 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide

Cat. No.: B7758082
M. Wt: 336.4 g/mol
InChI Key: OHGLKXZMGPOLCH-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide is a synthetic compound characterized by its unique structure, which includes an isoindoline core and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide typically involves the condensation of an aromatic primary amine with a suitable acylating agent. One common method includes the reaction of 3-aminoisoindoline with 2-(2-propan-2-ylphenoxy)acetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like thiols or amines replace the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the isoindoline core.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted phenoxy groups.

Scientific Research Applications

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide is unique due to its specific substitution pattern on the isoindoline core and the presence of the phenoxyacetamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12(2)13-7-5-6-10-16(13)25-11-17(24)22-23-19-15-9-4-3-8-14(15)18(20)21-19/h3-10,12H,11H2,1-2H3,(H,22,24)(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGLKXZMGPOLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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